2-Methyl-1-nitroso-2,3-dihydro-1H-indole

Pharmaceutical Analysis Chiral Separation HPLC Method Validation

Indapamide EP Impurity A (racemic (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole) is the pharmacopeial reference standard mandatory for demonstrating compliance with the 5 ppm limit in European Pharmacopoeia monographs. Its unique stereochemistry—four possible stereoisomers with characterized E/Z interconversion barriers (21.5 and 20.1 kcal/mol)—demands this specific standard for accurate quantification. Unlike generic nitrosamine CRMs, this compound provides the dihydroindole core required for method specificity in ANDA submissions. Essential for forced degradation studies, nitrosamine risk assessment, and validated HPLC method development (LOD 0.012 µg/mL).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 85440-79-5
Cat. No. B195217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-nitroso-2,3-dihydro-1H-indole
CAS85440-79-5
Synonymsrac 1-Nitroso-2-methylindoline;  2,3-Dihydro-2-methyl-1-nitroso-1H-indole;  (+/-)-2,3-Dihydro-2-methyl-1-nitroso-1H- indole; 
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1N=O
InChIInChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3
InChIKeyKBCZSFIDYXEMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 110 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS 85440-79-5): Critical Overview for Pharmaceutical Impurity Analysis and Procurement


2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS 85440-79-5), a racemic mixture designated (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole, is a chiral N-nitrosamine formally recognized as Indapamide EP Impurity A [1]. This compound is defined by a dihydroindole core bearing a methyl substituent at the 2-position and a nitroso group at the 1-position. Its unique structural feature is the potential for both enantiomeric and E/Z diastereomeric isomerism, arising from a single stereogenic center and the partial double-bond character of the N–N bond [1]. This compound is a critical reference standard for pharmaceutical quality control, particularly in the analysis of the antihypertensive drug indapamide.

Why 2-Methyl-1-nitroso-2,3-dihydro-1H-indole Cannot Be Substituted by Other Indapamide Impurities or Generic Nitrosamines


Procurement of a non-specific nitrosamine standard or even a different indapamide-related impurity is inadequate for rigorous analytical method development and regulatory compliance. This compound's stereochemical complexity (4 possible stereoisomers) and unique, well-characterized interconversion dynamics demand a specific reference standard for accurate quantification [1]. Generic nitrosamine standards like NDMA lack the dihydroindole core required for method specificity, while other indapamide impurities (e.g., Impurity B, Impurity 1) are achiral, have different chemical properties, and are subject to distinct regulatory and analytical parameters [2]. Using an incorrect standard compromises the validation of enantioselective methods and the accuracy of impurity profiling, directly impacting ANDA submissions.

Quantitative Evidence for Differentiated Analytical Performance and Regulatory Positioning of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole


Stereochemical Complexity vs. Achiral Impurity B and Impurity 1: The Foundational Differentiator for Method Development

2-Methyl-1-nitroso-2,3-dihydro-1H-indole is unique among indapamide impurities due to its stereochemical complexity. It exists as four distinct stereoisomers arising from a chiral center on the indoline ring and E/Z isomerism of the N–N bond [1]. In stark contrast, the primary comparator impurities, Indapamide Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide) and Impurity 1 (4-chloro-3-sulfamoylbenzoic acid), are achiral molecules [2]. This means that analytical methods for Impurity A must be capable of enantioselective and diastereoselective separation, a requirement entirely absent for the other impurities. The development of a robust, stereoselective HPLC method is therefore mandatory for Impurity A, but not for Impurity B or 1.

Pharmaceutical Analysis Chiral Separation HPLC Method Validation

E/Z Interconversion Energy Barrier: A Quantitative Metric for Chromatographic Method Design and Stability Studies

The compound exhibits on-column E/Z interconversion, a dynamic process not observed for achiral impurities B or 1. The energy barriers for these conversions were quantitatively determined by dynamic HPLC as 21.5 kcal/mol for the E→Z reaction and 20.1 kcal/mol for the Z→E reaction [1]. This high barrier indicates that the diastereomers are configurationally stable at room temperature but can interconvert under the elevated temperatures often used in chromatographic analyses. For comparators like NDMA, while E/Z isomerism is theoretically possible, its energy barrier is significantly lower, and the isomers rapidly interconvert at room temperature, making their separation impractical. This quantifiable interconversion necessitates low-temperature HPLC conditions (e.g., 5°C) to prevent peak distortion and ensure accurate quantification.

Dynamic HPLC Configurational Stability Energy Barrier

Regulatory Limit: A Unique 5 ppm Limit Established Long Before the 'Nitrosamine Saga'

This compound is subject to a specific and stringent regulatory limit of 5 ppm in the European Pharmacopoeia (Ph. Eur.) monograph for indapamide [1]. This limit has been in place since at least January 2008, well before the recent global scrutiny of nitrosamine impurities [1]. This is a critical differentiator from other nitrosamines, like NDMA or NDEA, whose acceptable intake limits were derived more recently from toxicological assessments (e.g., based on TD50 values). The 5 ppm limit is a legacy limit, likely based on the sensitivity of the original UV-HPLC method, and it applies specifically to this compound. Other indapamide impurities, such as Impurity B, have different specification limits (e.g., ≤0.3% or ≤0.5%) [2].

Regulatory Compliance Pharmaceutical Quality Control Pharmacopoeial Monograph

Analytical Method Performance: Validated Linear Range and LOD for Simultaneous Quantification

In a validated single-run HPLC-PDA method for simultaneous analysis of indapamide and its impurities, the target compound demonstrated a linear range of 0.060–1.20 μg/mL (R=0.9996) and a detection limit (LOD) of 0.012 μg/mL [1]. In the same method, Indapamide Impurity B exhibited a linear range of 0.0324–1.20 μg/mL (R=0.99985) and an LOD of 0.012 μg/mL, while Impurity 1 showed a linear range of 0.060–1.20 μg/mL (R=0.9997) and an LOD of 0.006 μg/mL [1]. Although the LODs are comparable, the validated performance metrics for the target compound are specific and essential for developing robust, reproducible QC methods for indapamide-containing products.

HPLC-PDA Method Validation Linearity and LOD

Genotoxicity Classification: Distinct from 'Cohort of Concern' Nitrosamines Based on EMA Assessment

According to discussions within the European Medicines Agency's CHMP PROM, it can be assumed that 2-Methyl-1-nitroso-2,3-dihydro-1H-indole is not considered a strong genotoxicant [1]. This classification differentiates it from highly potent nitrosamines like NDMA and NDEA, which belong to the "cohort of concern" and have very low acceptable intake limits (e.g., 96 ng/day for NDMA) based on their high carcinogenic potency. While the target compound is a nitrosamine and subject to the 5 ppm limit in the indapamide monograph, its perceived lower genotoxic risk may influence internal risk assessments and the urgency of process changes in manufacturing.

Genotoxicity Risk Assessment Regulatory Science

Critical Application Scenarios for 2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS 85440-79-5)


Developing and Validating Stereoselective HPLC Methods for Indapamide Impurity Profiling

This compound is indispensable for developing and validating analytical methods for indapamide drug substance and drug products. Its stereochemical complexity (4 stereoisomers) and unique E/Z interconversion dynamics (barriers of 21.5 and 20.1 kcal/mol) necessitate the establishment of specific, low-temperature chromatographic conditions to achieve accurate separation and quantification [1]. Using the racemic standard is essential for system suitability testing, determining resolution factors between stereoisomers, and establishing the method's ability to detect potential interconversion during analysis.

Reference Standard for Pharmacopoeial Compliance and ANDA Submissions

As the official Indapamide EP Impurity A, this compound serves as the primary reference standard for demonstrating compliance with the European Pharmacopoeia monograph, which mandates a strict 5 ppm limit [1]. It is a required reference material for Abbreviated New Drug Applications (ANDAs) for generic indapamide products, used in method validation (AMV) and quality control (QC) release testing to prove that impurity levels meet regulatory specifications.

Investigating Nitrosamine Formation Pathways and Process-Related Impurity Control

This compound is used as a marker in forced degradation studies to investigate the nitrosamine formation pathway in indapamide synthesis. Its presence can indicate specific process conditions or contamination by nitrosating agents. By quantifying this impurity, process chemists can optimize reaction parameters (e.g., avoiding nitrosating agents like sodium nitrite in acidic conditions) to minimize its formation, thereby ensuring that the final API meets the 5 ppm limit [1]. This is a critical application in API manufacturing process development and validation.

Differentiation from Other Nitrosamine Impurities in Multi-Analyte Methods

In the broader context of nitrosamine risk assessment, this compound can be used as a specific marker in multi-analyte methods to differentiate indapamide-related nitrosamine contamination from other common nitrosamines like NDMA or NDEA. Its distinct retention time in validated HPLC methods (linear range 0.060–1.20 μg/mL, LOD 0.012 μg/mL) and unique mass spectrometric signature allow for its unambiguous identification and quantification in complex pharmaceutical matrices [2], thereby avoiding false-positive findings and ensuring accurate risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-nitroso-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.